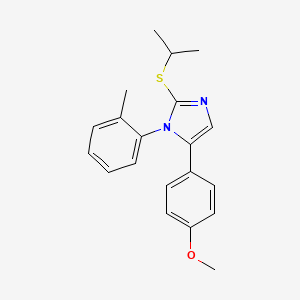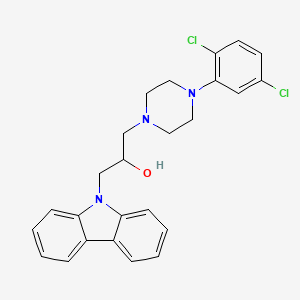![molecular formula C23H27N3OS B2823047 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 361172-58-9](/img/structure/B2823047.png)
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds are usually verified using elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds is usually analyzed using techniques such as elemental microanalysis, FTIR, and 1 H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of hydrazine with pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, one compound has a molecular weight of 411.51900, a density of 1.27g/cm3, a boiling point of 567ºC at 760 mmHg, and a flash point of 296.7ºC .Applications De Recherche Scientifique
Antiviral Activity
Adamantane derivatives have been explored for their potential antiviral properties. Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and triazoles, demonstrating high anti-smallpox activity for certain compounds. These findings suggest adamantane derivatives could be effective against various viral infections (Moiseev et al., 2012).
Materials Science
Adamantane-based compounds have been utilized in the development of new materials with enhanced properties. For example, Chern et al. (1998) synthesized new polyamides by direct polycondensation, which showed high tensile strength, good solubility in organic solvents, and high thermal stability, highlighting the potential of adamantane derivatives in materials science applications (Chern et al., 1998).
Antimicrobial Agents
Adamantane derivatives have also been investigated for their antimicrobial properties. Eisa et al. (1990) prepared various 2-aminoadamantane derivatives, demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of adamantane compounds as antimicrobial agents (Eisa et al., 1990).
Chemical Synthesis
The versatility of adamantane derivatives extends to their use in chemical synthesis. New adamantane-based polyamides and polyimides have been synthesized, showcasing properties such as amorphous nature, solubility in polar solvents, and thermal stability, making them suitable for various applications in chemical engineering and materials science (Liaw & Liaw, 1999).
Mécanisme D'action
The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
The safety and hazards associated with similar compounds would depend on their specific chemical structures and properties. It’s important to note that these compounds are typically intended for research use only and not for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-4-2-3-5-20(14)26-21(18-12-28-13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZRDLNWATQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)
![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2822978.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822979.png)



